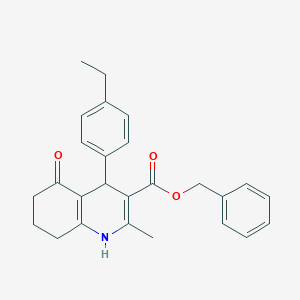
ISOPROPYL 2,7,7-TRIMETHYL-5-OXO-4-(2,3,4-TRIMETHOXYPHENYL)-1,4,6,8-TETRAHYDROQUINOLINE-3-CARBOXYLATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ISOPROPYL 2,7,7-TRIMETHYL-5-OXO-4-(2,3,4-TRIMETHOXYPHENYL)-1,4,6,8-TETRAHYDROQUINOLINE-3-CARBOXYLATE is a complex organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core, multiple methyl groups, and methyloxy substituents. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ISOPROPYL 2,7,7-TRIMETHYL-5-OXO-4-(2,3,4-TRIMETHOXYPHENYL)-1,4,6,8-TETRAHYDROQUINOLINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst.
Introduction of Methyloxy Groups: The methyloxy groups can be introduced via methylation reactions using reagents such as methyl iodide and a base like potassium carbonate.
Formation of the Carboxylate Group: The carboxylate group can be introduced through esterification reactions, where the carboxylic acid is reacted with an alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
ISOPROPYL 2,7,7-TRIMETHYL-5-OXO-4-(2,3,4-TRIMETHOXYPHENYL)-1,4,6,8-TETRAHYDROQUINOLINE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: Substitution reactions can occur at the methyloxy groups, where nucleophiles such as amines or thiols can replace the methyloxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with amine or thiol groups.
科学的研究の応用
ISOPROPYL 2,7,7-TRIMETHYL-5-OXO-4-(2,3,4-TRIMETHOXYPHENYL)-1,4,6,8-TETRAHYDROQUINOLINE-3-CARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of ISOPROPYL 2,7,7-TRIMETHYL-5-OXO-4-(2,3,4-TRIMETHOXYPHENYL)-1,4,6,8-TETRAHYDROQUINOLINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
類似化合物との比較
Similar Compounds
1-Methylethyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: Lacks the methyloxy groups, resulting in different chemical and biological properties.
1-Methylethyl 2,7,7-trimethyl-5-oxo-4-[2,3,4-tris(methyloxy)phenyl]-1,4,5,6,7,8-tetrahydroquinoline-3-carboxylate: Contains fewer hydrogen atoms in the quinoline core, leading to variations in reactivity and stability.
Uniqueness
ISOPROPYL 2,7,7-TRIMETHYL-5-OXO-4-(2,3,4-TRIMETHOXYPHENYL)-1,4,6,8-TETRAHYDROQUINOLINE-3-CARBOXYLATE is unique due to its combination of a quinoline core, multiple methyl groups, and methyloxy substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
特性
分子式 |
C25H33NO6 |
|---|---|
分子量 |
443.5g/mol |
IUPAC名 |
propan-2-yl 2,7,7-trimethyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C25H33NO6/c1-13(2)32-24(28)19-14(3)26-16-11-25(4,5)12-17(27)21(16)20(19)15-9-10-18(29-6)23(31-8)22(15)30-7/h9-10,13,20,26H,11-12H2,1-8H3 |
InChIキー |
FEZMOVFHKBVVPK-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C(=C(C=C3)OC)OC)OC)C(=O)OC(C)C |
正規SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C(=C(C=C3)OC)OC)OC)C(=O)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Phenylmethyl 2,7,7-trimethyl-5-oxo-4-[2,3,4-tris(methyloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B401893.png)


![butyl 4-[4-(acetyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B401897.png)
![cyclopentyl 2,7,7-trimethyl-4-[3-(methyloxy)-4-(propyloxy)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B401899.png)

